Rebastinib

Beschreibung

Rebastinib has been used in trials studying the treatment of Chronic Myeloid Leukemia. It is an inhibitor of Tie2 tyrosine kinase receptor and an antineoplastic agent.

This compound is an orally bioavailable small-molecule inhibitor of multiple tyrosine kinases with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the Bcr-Abl fusion oncoprotein by changing the conformation of the folded protein to disallow ligand-dependent and ligand-independent activation; in addition, this agent binds to and inhibits Src family kinases LYN, HCK and FGR and the receptor tyrosine kinases TIE-2 and VEGFR-2. This compound may exhibit more potent activity against T315I Bcr-Abl gatekeeper mutant kinases than other Bcr-Abl kinase inhibitors. The TIE-2 and VEGFR-2 receptor tyrosine kinases regulate angiogenesis, respectively, while the Src family kinases Abl, LYN, and HCK Src regulate a variety of cellular responses including differentiation, division, adhesion, and the stress response.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

an inhibitor of Tie2 tyrosine kinase receptor and antineoplastic agent

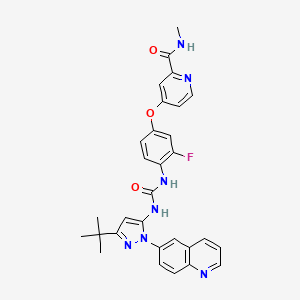

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28FN7O3/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4/h5-17H,1-4H3,(H,32,39)(H2,35,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXNSAVVKYZVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144533 | |

| Record name | Rebastinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020172-07-9 | |

| Record name | Rebastinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020172079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebastinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rebastinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBASTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75017Q6I97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rebastinib's Mechanism of Action on TIE2 Signaling: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mechanism of action of rebastinib, a potent and selective TIE2 kinase inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, cellular effects, and methodologies used to characterize this compound.

Introduction to this compound and the TIE2 Signaling Axis

This compound is an orally bioavailable, small-molecule "switch control" inhibitor of several tyrosine kinases, with particularly high potency against the TIE2 receptor.[1][2][3] The angiopoietin (Ang)/TIE2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[4][5] TIE2 is a receptor tyrosine kinase expressed primarily on endothelial cells and a subset of pro-tumoral macrophages known as TIE2-expressing macrophages (TEMs).[2][4][6] The ligands for TIE2, angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2), play distinct roles. Ang1 acts as an agonist, promoting vascular stability, while Ang2 is a context-dependent antagonist/agonist that can promote angiogenesis in the presence of other factors like VEGF.[5][7] In the tumor microenvironment, this pathway is often dysregulated, contributing to angiogenesis, tumor cell intravasation, and metastasis.[2][4][8] this compound's therapeutic potential lies in its ability to modulate these pathological processes by inhibiting TIE2 signaling.

Molecular Mechanism of this compound Action

This compound functions as a Type II kinase inhibitor, binding to the TIE2 kinase domain and inducing an inactive "DFG-out" conformation.[1] This allosteric "switch control" mechanism involves key interactions with the activation loop, the cognate switch pocket, and the ATP hinge region.[1] This mode of inhibition is distinct from ATP-competitive inhibitors and contributes to the high selectivity and prolonged cellular activity of this compound.[1][2] The binding of this compound effectively blocks the autophosphorylation of the TIE2 receptor, thereby inhibiting downstream signaling cascades.[9]

Quantitative Analysis of this compound's Potency and Kinetics

The inhibitory activity of this compound on TIE2 has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System | Reference |

| IC50 | 0.63 nM | TIE2 Kinase Assay (Biochemical) | [10][11] |

| IC50 | 2.0 nM | TIE2 Phosphorylation (CHO cells) | [10][11] |

| IC50 | 0.018 nM | ANG1-stimulated TIE2 Kinase Activity (HUVECs) | [10][11] |

| IC50 | 0.091 nM | ANG1-stimulated TIE2 Kinase Activity (EA.hy926 cells) | [10][11] |

| IC50 | < 5 nM | Macrophage-induced tumor cell intravasation | [10][11] |

Table 1: Inhibitory Concentration (IC50) of this compound against TIE2

| Kinetic Parameter | Value | Description | Reference |

| k_off | 0.0012 min⁻¹ | Dissociation rate constant from TIE2 | [10][11] |

| t_1/2 | 10 hours | Half-life of the this compound-TIE2 complex | [10][11] |

| Cellular Off-rate | > 24 hours | Duration of TIE2 phosphorylation inhibition after washout (CHO cells) | [10][11] |

Table 2: Kinetic Parameters of this compound Binding to TIE2

Effects on Cellular Signaling and the Tumor Microenvironment

This compound's inhibition of TIE2 has profound effects on both endothelial cells and TIE2-expressing macrophages (TEMs).

-

Endothelial Cells : By blocking TIE2 signaling in endothelial cells, this compound stabilizes vascular junctions, reduces vascular permeability, and exhibits anti-angiogenic effects.[4][5] This leads to a more normalized and less leaky tumor vasculature.

-

TIE2-Expressing Macrophages (TEMs) : this compound targets pro-tumoral TEMs, which are crucial for tumor angiogenesis, invasion, and metastasis.[4][5][8] It blocks the recruitment and function of these macrophages in the tumor microenvironment.[4][12] A key consequence is the inhibition of tumor cell intravasation at specialized microanatomical structures called "tumor microenvironment of metastasis" (TMEM) doorways.[4][5][13]

Pharmacodynamic studies in humans have shown that this compound administration leads to a significant increase in plasma levels of Ang2, which serves as a biomarker for TIE2 target engagement.[2][13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the TIE2 signaling pathway, the mechanism of this compound, and a typical experimental workflow for assessing its activity.

Caption: TIE2 signaling pathway activated by Angiopoietins.

Caption: this compound's "switch control" mechanism of TIE2 inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An open label, multicenter, phase 1b/2 study of this compound (DCC‑2036) in combination with carboplatin to assess safety, tolerability, and pharmacokinetics in patients with advanced or metastatic solid tumors. - ASCO [asco.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The Selective Tie2 Inhibitor this compound Blocks Recruitment and Function of Tie2Hi Macrophages in Breast Cancer and Pancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Rebastinib (DCC-2036): A Technical Guide to its Binding Interaction with Bcr-Abl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebastinib (DCC-2036) is a potent, orally bioavailable small-molecule inhibitor of the Bcr-Abl fusion oncoprotein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1] Unlike many tyrosine kinase inhibitors (TKIs) that compete with ATP for binding, this compound is a "switch control" inhibitor that stabilizes the inactive conformation of the Abl kinase domain, rendering it effective against both wild-type Bcr-Abl and the notoriously resistant T315I "gatekeeper" mutant.[2][3] This technical guide provides an in-depth exploration of the binding site of this compound on Bcr-Abl, its mechanism of action, relevant quantitative data, and detailed experimental protocols for assessing its inhibitory activity.

This compound's Unique Binding Site on the Bcr-Abl Kinase Domain

This compound is classified as a type II inhibitor, binding to the inactive "DFG-out" conformation of the Abl kinase domain.[2] Its unique mechanism of action stems from its interaction with a region known as the "switch control pocket," which is distinct from the ATP-binding site targeted by many other TKIs.[2] Crystallographic analyses have revealed that this compound's binding within this pocket is a key feature of its inhibitory function.[2]

The switch control pocket is a regulatory region of the kinase that governs the transition between its active and inactive states.[2] By occupying this pocket, this compound effectively locks the Bcr-Abl kinase in an inactive conformation, preventing the conformational changes required for its catalytic activity.[2] This non-ATP-competitive mechanism of inhibition is a significant advantage, particularly in overcoming resistance mutations that alter the ATP-binding site, such as the T315I mutation.[2]

Key amino acid residues within the Abl kinase domain that are crucial for this compound's binding to the switch control pocket have been identified as Arg386 and Glu282 .[4] this compound's interaction with this pair of residues is a defining characteristic of its "dual-anchoring" binding mode.[4]

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound has been quantified against various forms of the Abl kinase and other related kinases, as well as in cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | IC50 (nM) | Notes |

| Abl1 (WT, unphosphorylated) | 0.8 | Also referred to as u-Abl1native.[4][5] |

| Abl1 (WT, phosphorylated) | 2 | Also referred to as p-Abl1native.[2] |

| Abl1 (T315I, unphosphorylated) | 5 | Gatekeeper mutant.[2] |

| Abl1 (T315I, phosphorylated) | 4 | [4][5] |

| Abl1 (H396P) | 1.4 | Activation loop mutant.[5] |

| SRC | 34 | [1][5] |

| LYN | 29 | [1][5] |

| FGR | 38 | [1][5] |

| HCK | 40 | [1][5] |

| KDR (VEGFR2) | 4 | [5] |

| FLT3 | 2 | [5] |

| Tie-2 | 6 | [5] |

| PDGFRα | 70 | [2] |

| PDGFRβ | 113 | [2] |

| c-Kit | 481 | Low activity observed.[1][2] |

Table 2: Anti-proliferative Activity of this compound in Cell Lines

| Cell Line | Bcr-Abl Status | IC50 (nM) |

| K562 | p210 Bcr-Abl (WT) | 5.5[1][5] |

| Ba/F3 | Bcr-Abl (WT) | 5.4[1][2] |

| Ba/F3 | Bcr-Abl (G250E) | 6-150 (range for various mutants)[1][2] |

| Ba/F3 | Bcr-Abl (Q252H) | 6-150 (range for various mutants)[1][2] |

| Ba/F3 | Bcr-Abl (Y253F) | 6-150 (range for various mutants)[1][2] |

| Ba/F3 | Bcr-Abl (E255K) | 6-150 (range for various mutants)[1][2] |

| Ba/F3 | Bcr-Abl (V299L) | 6-150 (range for various mutants)[1][2] |

| Ba/F3 | Bcr-Abl (F317L) | 6-150 (range for various mutants)[1][2] |

| Ba/F3 | Bcr-Abl (M351T) | 6-150 (range for various mutants)[1][2] |

Bcr-Abl Signaling and the Mechanism of this compound

The constitutively active Bcr-Abl kinase drives CML by activating a network of downstream signaling pathways that promote cell proliferation and survival.[6] Key pathways include the Ras/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[6][7]

Caption: Bcr-Abl downstream signaling pathways and the point of inhibition by this compound.

This compound's mechanism as a "switch control" inhibitor is a key differentiator. It stabilizes the inactive conformation of the Bcr-Abl kinase, preventing its activation and subsequent downstream signaling.[2] This allosteric mode of inhibition, distant from the ATP-binding site, allows it to be effective against mutations that confer resistance to ATP-competitive inhibitors.[2]

Caption: Logical workflow of this compound's switch control inhibition mechanism.

Experimental Protocols

In Vitro Bcr-Abl Kinase Inhibition Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay to determine the IC50 of this compound against Bcr-Abl kinase. The assay measures the production of ADP, which is coupled to the oxidation of NADH.[5]

Materials:

-

Purified recombinant Bcr-Abl kinase

-

Abltide (EAIYAAPFAKKK) peptide substrate

-

This compound (DCC-2036)

-

ATP

-

MgCl2

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Phosphoenol pyruvate

-

NADH

-

Tris buffer (pH 7.5)

-

Octyl-glucoside

-

DMSO

-

384-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a kinase reaction buffer containing 90 mM Tris (pH 7.5), 0.1% octyl-glucoside, and 9 mM MgCl2.

-

Prepare a coupled enzyme mixture in the kinase reaction buffer containing pyruvate kinase (~4 units/mL) and lactate dehydrogenase (~0.7 units/mL).

-

Prepare a substrate solution in the kinase reaction buffer containing 0.2 mM Abltide, 1 mM phosphoenol pyruvate, and 0.28 mM NADH.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of inhibitor concentrations.

-

Prepare a 25 mM ATP stock solution.

-

-

Assay Protocol:

-

In a 384-well plate, add 50 µL of the inhibitor solution (or DMSO for control).

-

Add 50 µL of a mixture containing the Bcr-Abl kinase (e.g., 1 nM final concentration), the coupled enzyme mixture, and the substrate solution.

-

Incubate the plate at 30°C for 2 hours.

-

Initiate the kinase reaction by adding 2 µL of 25 mM ATP (final concentration 500 µM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 2 minutes for 2.5 hours at 30°C using a plate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the absorbance curve, typically between 1 and 2 hours).

-

Determine the percent inhibition for each this compound concentration compared to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the in vitro Bcr-Abl kinase inhibition assay.

Conclusion

This compound represents a significant advancement in the development of Bcr-Abl inhibitors due to its unique "switch control" mechanism of action. By binding to the allosteric switch control pocket and stabilizing the inactive conformation of the Abl kinase domain, this compound effectively inhibits both wild-type and T315I mutant Bcr-Abl in a non-ATP-competitive manner. The quantitative data underscores its high potency and its activity against a range of clinically relevant mutants. The provided experimental protocol offers a robust method for evaluating the inhibitory potential of this compound and similar compounds. This in-depth understanding of this compound's interaction with Bcr-Abl is crucial for ongoing research and the development of next-generation therapies for CML and other Bcr-Abl-driven malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Rebastinib: A Switch-Control Inhibitor Overcoming T315I-Mediated Resistance in Philadelphia Chromosome-Positive Leukemias

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Philadelphia chromosome-positive (Ph+) leukemias, such as Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL). However, the emergence of resistance, particularly through the "gatekeeper" T315I mutation in the BCR-ABL1 kinase domain, presents a significant clinical challenge, rendering many first and second-generation TKIs ineffective.[1][2][3] Rebastinib (DCC-2036) is a novel, orally bioavailable small-molecule inhibitor designed to overcome this resistance.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical data supporting its efficacy against the T315I mutation, and detailed experimental protocols for its evaluation.

Mechanism of Action: A "Switch-Control" Approach

Unlike traditional ATP-competitive TKIs, this compound is a "switch-control" inhibitor.[7][8][9] This unique mechanism of action allows it to bind to the kinase in a manner that is not dependent on competing with intracellular ATP.[7][10]

This compound binds to the switch control pocket of the ABL1 kinase domain, a key region that regulates the conformational change between the active and inactive states of the kinase.[7][9] By occupying this pocket, this compound locks the BCR-ABL1 kinase in an inactive conformation, thereby preventing its activation and downstream signaling.[7][11] This non-ATP-competitive binding is crucial for its activity against the T315I mutant, as the mutation sterically hinders the binding of many ATP-competitive inhibitors.[1][7]

Furthermore, for certain TKI-resistant mutations like T315I and Y253F that also dysregulate and activate c-ABL1, this compound's binding forces these mutant variants into an inactive conformation, leading to a durable blockade of downstream cellular signaling pathways.[7]

Preclinical Data: Potent Inhibition of T315I Mutant

In Vitro Kinase and Cell-Based Assays

This compound has demonstrated potent inhibitory activity against both wild-type and T315I-mutated BCR-ABL1 in various in vitro assays. The IC50 values from these studies are summarized in the tables below.

Table 1: this compound (DCC-2036) IC50 Values for ABL1 Kinase Variants

| Kinase Target | Phosphorylation Status | IC50 (nM) |

| ABL1 (WT) | Unphosphorylated | 0.8[5][12] |

| ABL1 (WT) | Phosphorylated | 2[12][13] |

| ABL1 (T315I) | Unphosphorylated | 5[13] |

| ABL1 (T315I) | Phosphorylated | 4[5][12][13] |

| ABL1 (H396P) | - | 4[12] |

Table 2: this compound (DCC-2036) Cellular IC50 Values

| Cell Line/Target | Description | IC50 (nM) |

| Ba/F3 expressing BCR-ABL1 (WT) | Proliferation | 5.4[13] |

| K562 | Ph+ cell line proliferation | 5.5[5][13] |

| Ba/F3 expressing BCR-ABL1 (T315I) | Autophosphorylation | 18[13] |

| Ba/F3 expressing BCR-ABL1 (WT) | Autophosphorylation | 29[13] |

| Ba/F3 expressing BCR-ABL1 (T315I) | STAT5 Phosphorylation | 13[13] |

| Ba/F3 expressing BCR-ABL1 (WT) | STAT5 Phosphorylation | 28[13] |

This compound also exhibits inhibitory activity against other kinases, including Src family kinases and receptor tyrosine kinases.

Table 3: this compound (DCC-2036) IC50 Values for Other Kinases

| Kinase Target | IC50 (nM) |

| SRC | 34[12][13] |

| LYN | 29[12][13] |

| FGR | 38[12][13] |

| HCK | 40[12][13] |

| KDR (VEGFR2) | 4[12] |

| FLT3 | 2[12] |

| Tie-2 | 6[12] |

| c-Kit | 481[5][13] |

In Vivo Studies

In a mouse model of CML-like myeloproliferative neoplasia induced by BCR-ABL1 T315I, this compound was shown to be effective.[7] A single oral dose of 100 mg/kg resulted in circulating plasma levels exceeding 12 μM for up to 24 hours and effectively inhibited BCR-ABL1 signaling for up to 8 hours in Ba/F3-BCR-ABL1 T315I leukemia cells isolated from the bone marrow and spleen of tumor-bearing mice.[5] Treatment of these mice with this compound at 100 mg/kg once daily significantly prolonged their survival.[5]

Clinical Data: Activity in T315I-Positive Patients

A Phase 1, first-in-human, single-agent study of this compound was conducted in patients with relapsed or refractory CML and AML.[7][14]

Table 4: Phase 1 Clinical Trial of this compound in CML

| Parameter | Value |

| Total CML Patients | 52 |

| CML Patients with T315I Mutation | 20 (40%)[7] |

| Maximum Tolerated Dose (MTD) | 150 mg tablets twice daily[7][8][14] |

| Dose-Limiting Toxicities | Dysarthria, muscle weakness, peripheral neuropathy[7][8][14] |

| Evaluable CML Patients | 40 |

| Complete Hematologic Responses (CHR) in Evaluable CML Patients | 8[7][8][14] |

| CHR in T315I-Positive CML Patients | 4[7][8][14] |

Pharmacodynamic analyses from this study showed that the plasma concentrations of this compound achieved in patients were sufficient to inhibit BCR-ABL1, including the T315I mutant allele.[7] Although clinical activity was observed, the clinical benefit was deemed insufficient to warrant continued development in chronic or acute myeloid leukemia.[7][8][14]

Signaling Pathways

BCR-ABL1 is a constitutively active tyrosine kinase that drives cell proliferation and survival through multiple downstream signaling pathways.[2][15] Key pathways activated by BCR-ABL1 include the Ras/MAPK and PI3K/AKT pathways.[16] this compound, by inhibiting the kinase activity of BCR-ABL1, effectively blocks these downstream signaling cascades.

Experimental Protocols

In Vitro Kinase Assay (Coupled Spectrophotometric Assay)

This protocol is based on the methodology for determining the activity of ABL1 kinase.

Objective: To determine the IC50 of this compound against ABL1 kinase variants.

Materials:

-

Purified recombinant ABL1 kinase (wild-type or T315I mutant)

-

This compound (DCC-2036) dissolved in DMSO

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., Abltide)

-

Coupling enzymes: pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, substrate peptide, PEP, and NADH.

-

Add the serially diluted this compound or DMSO (for control) to the wells.

-

Add the ABL1 kinase to each well to initiate the pre-incubation.

-

Start the kinase reaction by adding ATP.

-

Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production, which reflects the kinase activity.

-

Calculate the percent inhibition for each this compound concentration compared to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

Objective: To determine the effect of this compound on the proliferation of BCR-ABL1-expressing cells.

Materials:

-

Ba/F3 cells expressing wild-type or T315I mutant BCR-ABL1, or K562 cells.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements).

-

This compound (DCC-2036) dissolved in DMSO.

-

96-well cell culture plates.

-

MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Plate reader (absorbance for MTS, luminescence for CellTiter-Glo®).

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Add the diluted this compound or medium with DMSO (for control) to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTS reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent inhibition of proliferation for each this compound concentration.

-

Determine the IC50 value as described in the kinase assay protocol.

Western Blotting for Phospho-STAT5

Objective: To assess the inhibition of BCR-ABL1 downstream signaling by this compound.

Materials:

-

BCR-ABL1-expressing cells.

-

This compound (DCC-2036).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells and treat with various concentrations of this compound for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total STAT5 and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of inhibition of STAT5 phosphorylation.

Conclusion

This compound is a potent, non-ATP-competitive, switch-control inhibitor of BCR-ABL1 with significant activity against the clinically important T315I gatekeeper mutation. Its unique mechanism of action allows it to overcome resistance to first and second-generation TKIs. While preclinical studies demonstrated strong efficacy, clinical development in Ph+ leukemias was not pursued due to an insufficient clinical benefit-risk profile. Nevertheless, the study of this compound provides valuable insights into the development of novel strategies to combat TKI resistance. Further research may explore the potential of this compound in other therapeutic contexts, possibly leveraging its inhibitory effects on other kinases like TIE2.[7][17]

References

- 1. What are Bcr-Abl T315I inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. DCC-2036 (this compound) - Chronic Myeloid Leukemia [cmleukemia.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. haematologica.org [haematologica.org]

- 11. Facebook [cancer.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. This compound Tosylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Anti-Angiogenic Effects of Rebastinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebastinib, a potent and selective inhibitor of the TIE2 receptor tyrosine kinase, has emerged as a promising therapeutic agent with significant anti-angiogenic properties. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in disrupting neo-vascularization within the tumor microenvironment. We present a compilation of key quantitative data from preclinical and clinical studies, detail the experimental protocols used to evaluate its efficacy, and visualize the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of oncology and drug development.

Introduction

Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis. The angiopoietin (Ang)/TIE2 signaling pathway is a key regulator of this process. This compound is a switch control inhibitor that selectively targets TIE2, a receptor tyrosine kinase expressed on endothelial cells and a subset of pro-angiogenic macrophages known as TIE2-expressing macrophages (TEMs). By inhibiting TIE2, this compound disrupts the signaling cascade that promotes vascular sprouting, maturation, and permeability, thereby exerting its anti-angiogenic effects.

Mechanism of Action: TIE2 Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of TIE2 kinase. This inhibition occurs on two key cell types within the tumor microenvironment:

-

Endothelial Cells: On endothelial cells, TIE2 signaling, primarily activated by Angiopoietin-1 (Ang1), promotes vascular stability and quiescence. Angiopoietin-2 (Ang2), often upregulated in the tumor microenvironment, acts as a context-dependent antagonist or partial agonist, promoting vascular destabilization and angiogenesis, particularly in the presence of Vascular Endothelial Growth Factor (VEGF). This compound blocks the kinase activity of TIE2, thereby inhibiting downstream signaling pathways responsible for endothelial cell migration, proliferation, and tube formation.

-

TIE2-Expressing Macrophages (TEMs): TEMs are a population of tumor-associated macrophages that play a crucial role in promoting angiogenesis and tumor progression. These cells are often found in perivascular regions and contribute to the formation of new blood vessels. This compound's inhibition of TIE2 on TEMs reduces their pro-angiogenic functions, including their ability to guide endothelial sprouting and remodel the extracellular matrix.

Furthermore, this compound has been shown to block the function of the Tumor Microenvironment of Metastasis (TMEM), a microanatomical "doorway" for cancer cell intravasation. TMEMs are composed of a Mena-expressing tumor cell, a perivascular TIE2-high/VEGF-high macrophage, and an endothelial cell. By inhibiting the TIE2-expressing macrophage component, this compound can reduce vascular permeability at these sites and decrease the dissemination of tumor cells.[1][2][3][4]

Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data on the anti-angiogenic effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Notes |

| TIE2 (unphosphorylated) | 0.63 | Sub-nanomolar potency in biochemical assays.[1] |

| TIE2 (cellular) | 2.0 | Inhibition of TIE2 phosphorylation in CHO cells.[5] |

| KDR (VEGFR2) | 4 | [6] |

| FLT3 | 2 | [6] |

| c-ABL1 (WT) | 0.8 | [6] |

| c-ABL1 (T315I) | 4 | [6] |

| SRC | 34 | [6] |

| TRKA | 0.17 | Nearest neighbor kinase.[1] |

| TRKB | 0.42 | [7] |

| TRKC | 2.74 | [1] |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of this compound

| Cancer Model | Treatment | Key Findings | Reference |

| PyMT Mammary Carcinoma | This compound | - Reduced primary tumor growth by 75%.- Combination with paclitaxel reduced tumor growth by 90%.- Significantly reduced microvessel density. | [1] |

| Pancreatic Neuroendocrine Tumors (PNET) | This compound | - Significantly reduced the density of perfused blood vessels. | [1] |

| MDA-MB-231 Xenograft (TNBC) | This compound (150 mg/kg) | - 47.7% suppression of mean tumor volume after 42 days. | [8] |

| Ovarian Cancer (ID8 syngeneic model) | This compound + Chemotherapy | - Significantly improved median survival compared to chemotherapy alone. | [3] |

Table 3: Clinical Pharmacodynamic & Efficacy Data

| Clinical Trial | Patient Population | Treatment | Key Pharmacodynamic & Efficacy Findings | Reference |

| NCT00827138 (Phase 1) | CML and AML | This compound | - Significant compensatory increase in plasma Angiopoietin-2 (Ang2) levels, indicating TIE2 target engagement.[1][7] | [7][9] |

| NCT02824575 (Phase Ib) | HER2-Negative Metastatic Breast Cancer | This compound (50mg or 100mg BID) + Paclitaxel or Eribulin | - Increased Angiopoietin-2 levels at both dose levels.[3][10]- Significant decrease in circulating tumor cells (CTCs).[3][10]- Objective response rate of 22% (5/23 evaluable patients).[3][10] | [3][8][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to investigate the anti-angiogenic effects of this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

-

Preparation: A basement membrane extract (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to solidify.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells are harvested and resuspended in a basal medium.

-

Treatment: The endothelial cells are treated with various concentrations of this compound or a vehicle control. Pro-angiogenic factors (e.g., VEGF) can be added to stimulate tube formation.

-

Incubation: The treated cells are seeded onto the solidified matrix and incubated at 37°C in a humidified incubator with 5% CO2.

-

Analysis: After a suitable incubation period (typically 4-18 hours), the formation of tube-like structures is observed and quantified using a microscope. Parameters such as the number of nodes, number of meshes, and total tube length are measured using imaging software.[11][12][13]

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.

Protocol:

-

Matrigel Preparation: Growth factor-reduced Matrigel is kept on ice to maintain its liquid state. Pro-angiogenic factors (e.g., bFGF, VEGF) and the test compound (this compound) or vehicle are mixed with the Matrigel.

-

Injection: The Matrigel mixture is subcutaneously injected into the flank of immunocompromised mice. The liquid Matrigel solidifies at body temperature, forming a plug.

-

Incubation Period: The mice are monitored for a period of 7-21 days, during which new blood vessels from the host vasculature can infiltrate the Matrigel plug.

-

Plug Excision and Analysis: After the incubation period, the Matrigel plugs are excised. The extent of angiogenesis can be quantified by measuring the hemoglobin content within the plug using Drabkin's reagent, which correlates with the number of red blood cells and, therefore, blood vessels.

-

Histological Analysis: The plugs can also be fixed, sectioned, and stained with endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.[2][9][14][15]

In Vivo Tumor Xenograft Models

These models are used to assess the effect of this compound on tumor growth and angiogenesis in a living organism.

Protocol:

-

Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are injected subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally or via another appropriate route at a specified dose and schedule.

-

Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.

-

Microvessel Density Analysis: Tumor sections are stained with endothelial cell markers (e.g., CD31) to quantify microvessel density, providing a direct measure of angiogenesis within the tumor.[1][8][16]

Experimental Workflow

Conclusion

This compound demonstrates potent anti-angiogenic activity through the selective inhibition of TIE2 kinase on both endothelial cells and TIE2-expressing macrophages. Preclinical and early clinical data support its role in reducing tumor angiogenesis, vascular permeability, and tumor cell dissemination. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other TIE2 inhibitors. As our understanding of the tumor microenvironment deepens, targeting key signaling pathways like Ang/TIE2 with agents such as this compound holds significant promise for the future of cancer therapy.

References

- 1. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]

- 9. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor this compound with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 15. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 16. researchgate.net [researchgate.net]

Rebastinib's Impact on the Tumor Microenvironment and Metastasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebastinib (DCC-2036) is a potent and selective, orally administered, switch-control kinase inhibitor targeting the tunica interna endothelial cell kinase (TIE2).[1][2][3] TIE2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, vascular stability, and inflammation.[1][4] Its expression is predominantly found on endothelial cells and a subset of pro-tumoral macrophages known as TIE2-expressing macrophages (TEMs).[1][5] Within the tumor microenvironment (TME), the activation of the TIE2 signaling pathway by its angiopoietin ligands is critically involved in tumor progression, angiogenesis, and metastasis.[1][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, its multifaceted impact on the TME, and its role in the inhibition of metastasis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: TIE2 Kinase Inhibition

This compound functions as a Type II switch-control inhibitor of TIE2 kinase, binding to the kinase in its inactive conformation and exhibiting picomolar potency.[1] This binding stabilizes an inactive state of TIE2, preventing its phosphorylation and subsequent downstream signaling, even in the presence of its activating ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).[6][7] The Angiopoietin/TIE2 signaling axis is a critical regulator of vascular homeostasis. While Ang1 binding to TIE2 promotes vascular stability, Ang2 is a context-dependent antagonist/agonist that can destabilize vessels and promote angiogenesis, particularly in the tumor microenvironment.[8] By blocking TIE2 activation, this compound effectively curtails the pro-tumoral signals mediated by this pathway in both endothelial cells and TEMs.[1][5]

Impact on the Tumor Microenvironment (TME)

This compound remodels the TME primarily by targeting TIE2 on two key cell types: TIE2-expressing macrophages and endothelial cells. This dual action disrupts the synergistic interactions that drive tumor progression and metastasis.

Modulation of TIE2-Expressing Macrophages (TEMs)

TEMs are a subpopulation of tumor-associated macrophages (TAMs) that are highly pro-angiogenic and pro-metastatic.[1] They are integral components of the TME, where they contribute to immunosuppression, angiogenesis, and tumor cell dissemination.[3] this compound has been shown to reduce the infiltration of TEMs into the tumor stroma.[1][5] By inhibiting TIE2 signaling in these macrophages, this compound blocks their ability to promote vascular permeability and tumor cell intravasation.[1][5]

Anti-Angiogenic Effects

By inhibiting TIE2 on endothelial cells, this compound exerts anti-angiogenic effects.[1] Angiopoietin-TIE2 signaling is crucial for the maturation and stability of blood vessels.[8] In the TME, this pathway is often dysregulated, leading to the formation of leaky and disorganized tumor vasculature. This compound's inhibition of TIE2 can lead to a reduction in microvessel density and can counteract the pro-angiogenic effects of chemotherapy-induced increases in TEMs.[1][9]

Disruption of the Tumor Microenvironment of Metastasis (TMEM)

TMEM doorways are specialized microanatomic structures within the TME that serve as portals for tumor cell intravasation into the bloodstream.[10][11] A functional TMEM doorway consists of the direct physical contact between three cell types: a Mena-overexpressing tumor cell, a perivascular TIE2-high/VEGF-high macrophage, and an endothelial cell.[10] The TIE2-expressing macrophage is a critical component, as its activation leads to the localized release of VEGF, which increases vascular permeability and facilitates the transendothelial migration of tumor cells.[10] this compound's primary anti-metastatic mechanism is the disruption of TMEM doorway function by inhibiting TIE2 on the perivascular macrophage.[1][10] This prevents the transient vascular leakage required for intravasation, thereby reducing the number of circulating tumor cells (CTCs).[1][10]

References

- 1. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiopoietin/Tie2 signaling, tumor angiogenesis and inflammatory diseases [imrpress.com]

- 5. researchgate.net [researchgate.net]

- 6. JCI - Angiopoietin-2 differentially regulates angiogenesis through TIE2 and integrin signaling [jci.org]

- 7. The Angiopoietin-2 and TIE Pathway as a Therapeutic Target for Enhancing Antiangiogenic Therapy and Immunotherapy in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. keio.elsevierpure.com [keio.elsevierpure.com]

Preclinical Evidence for Rebastinib in Triple-Negative Breast Cancer: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer with limited targeted therapeutic options, necessitating the exploration of novel treatment strategies.[1][2] Rebastinib (DCC-2036) is a multi-kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models of TNBC.[3][4] Initially identified as a potent inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (Abl1) kinase, its mechanism of action extends to several other key signaling molecules implicated in cancer progression, including Cyclin-Dependent Kinase 16 (CDK16) and the TIE2 receptor tyrosine kinase.[1][2][5] This technical guide synthesizes the available preclinical data, detailing this compound's mechanism of action, its efficacy in both in vitro and in vivo TNBC models, and the experimental protocols utilized in these foundational studies. The evidence collectively supports this compound as a promising candidate for further development, both as a monotherapy and in combination with standard chemotherapeutic agents for the treatment of TNBC.

This compound's Multifaceted Mechanism of Action

This compound exerts its anti-neoplastic effects by modulating multiple signaling pathways crucial for tumor growth, survival, and metastasis. Its efficacy in TNBC is not attributed to a single target but rather to its collective inhibition of several key kinases.

TIE2 Kinase and the Tumor Microenvironment

A primary mechanism of this compound is the potent inhibition of the TIE2 receptor tyrosine kinase.[6][7] The TIE2 signaling pathway, activated by angiopoietin ligands, is a critical regulator of angiogenesis and vascular stability.[6][8] In the tumor microenvironment (TME), TIE2 is expressed on endothelial cells and a specific subpopulation of pro-tumoral M2-like macrophages known as TIE2-expressing macrophages (TEMs).[6][8]

These TEMs are integral components of microanatomic structures called Tumor Microenvironment of Metastasis (TMEM) doorways, which are portals for tumor cell intravasation into the bloodstream.[8][9] By inhibiting TIE2, this compound can disrupt these processes. Preclinical studies have shown that this compound blocks the recruitment and function of TEMs, leading to reduced tumor cell dissemination, decreased circulating tumor cells (CTCs), and inhibition of metastasis.[6][9][10] This action on the TME provides a strong rationale for its use in preventing metastatic spread, a hallmark of aggressive TNBC.

CDK16 and Cell Cycle Progression

This compound is also a potent inhibitor of CDK16, a member of the cyclin-dependent kinase family.[1][2] Publicly available data indicate that CDK16 expression is particularly high in TNBC samples and correlates with poorer outcomes.[2] Inhibition of CDK16 has been shown to suppress tumor cell proliferation.[1] In TNBC cell lines, treatment with this compound leads to cell cycle arrest in the G0/G1 phase, preventing cells from progressing to the S (synthesis) phase, thereby halting proliferation.[1][2]

Other Relevant Kinase Targets

Beyond TIE2 and CDK16, this compound has been shown to effectively target other tyrosine kinases such as AXL and MET.[1] Inhibition of the AXL/MET axis can disrupt the PI3K/Akt-NF-κB signaling pathway, which is a key driver of tumor growth and survival in TNBC.[1] The multi-targeted nature of this compound suggests it can overcome the robustness of cancer cell signaling networks, making it a compelling therapeutic candidate.

In Vitro Efficacy in TNBC Cell Lines

Studies utilizing the human TNBC cell line MDA-MB-231 have demonstrated this compound's direct anti-cancer effects.

Inhibition of Cell Proliferation

This compound inhibits the proliferation of MDA-MB-231 cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) has been determined following 72 hours of treatment.[1]

| Cell Line | Cancer Subtype | IC50 (µM) | Citation |

| MDA-MB-231 | TNBC | 1.63 ± 0.97 | [1][2] |

| MCF7 | Luminal A | 2.22 ± 1.21 | [1][2] |

Induction of Apoptosis

Treatment with this compound induces programmed cell death in TNBC cells. The effect is dose-dependent, with a significant increase in apoptosis observed at higher concentrations, primarily through an increase in early-stage apoptosis.[1][2]

| Cell Line | This compound Conc. (µM) | Total Apoptosis Rate (%) | Citation |

| MDA-MB-231 | 0 (Control) | 7.95 ± 2.96 | [1] |

| MDA-MB-231 | 0.8 | 9.80 ± 1.54 | [1] |

| MDA-MB-231 | 1.6 | 9.95 ± 4.23 | [1] |

| MDA-MB-231 | 6.4 | 21.62 ± 3.21 | [1] |

Cell Cycle Arrest

Flow cytometry analysis has confirmed that this compound's anti-proliferative effect is associated with cell cycle arrest. The drug causes a significant increase in the proportion of cells in the G0/G1 phase.[1][2]

| Cell Line | This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |

| MDA-MB-231 | 0 (Control) | 29.19 ± 3.48 | ~35 | ~35 | [1] |

| MDA-MB-231 | 1.2 | Increased | Unchanged | Decreased | [1] |

| MDA-MB-231 | 4.8 | Increased | Decreased | Unchanged | [1] |

In Vivo Efficacy in TNBC Xenograft Models

The anti-tumor activity of this compound has been validated in vivo using mouse xenograft models established with TNBC cell lines.

Tumor Growth Inhibition

In studies using nude mice bearing tumors from MDA-MB-231 or MDA-MB-468 cells, this compound treatment demonstrated significant tumor growth suppression.[1] However, the response varied between the two TNBC models, suggesting that certain molecular subtypes of TNBC may be more sensitive to this compound. The MDA-MB-231 model, which is more basal-like, showed a significant response, whereas the MDA-MB-468 model appeared more resistant.[1]

| Xenograft Model | Treatment Regimen | Duration | Tumor Growth Inhibition (%) | Outcome | Citation |

| MDA-MB-231 | 150 mg/kg, i.v. | 42 Days | 47.7 | Significant response | [1] |

| MDA-MB-468 | 150 mg/kg, i.v. | - | Not specified | High resistance observed | [1] |

Detailed Experimental Protocols

The following are summaries of methodologies used in the preclinical evaluation of this compound.

Cell Proliferation Assay

-

Cell Seeding: TNBC cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.[1]

-

Treatment: After cell attachment, media is replaced with fresh media containing this compound at concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M in 10-fold serial dilutions. A vehicle control (e.g., DMSO) is also included.[1]

-

Incubation: Cells are incubated for 72 hours.[1]

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.

-

Data Analysis: The absorbance readings are converted to percentage inhibition relative to the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a non-linear regression model (e.g., the Hill equation).[1]

Apoptosis Assay by Flow Cytometry

-

Cell Treatment: MDA-MB-231 cells are treated with various concentrations of this compound (e.g., 0.8, 1.6, 6.4 µM) for 48 hours.[1][4]

-

Cell Staining: Cells are harvested, washed, and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

-

Flow Cytometry: Stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[4]

-

Data Analysis: The percentages of cells in each quadrant (live, early apoptosis, late apoptosis, necrotic) are quantified using analysis software.[4]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with this compound at concentrations near the IC50 value (e.g., 1.2 and 4.8 µM) for 24 hours.[2]

-

Cell Fixation and Staining: Cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-intercalating dye such as Propidium Iodide (PI) in the presence of RNase.

-

Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer.

-

Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Murine Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.[1]

-

Tumor Implantation: TNBC cells (e.g., MDA-MB-231) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., ~75 mm³), mice are randomized into control and treatment groups (n=6 per group).[1]

-

Drug Administration: this compound is administered at a specified dose and schedule (e.g., 150 mg/kg via tail vein injection). The control group receives a vehicle solution.[1]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical significance between groups is determined using an appropriate test, such as a t-test.[1]

Rationale for Combination Therapies

Preclinical evidence strongly suggests that combining this compound with conventional chemotherapy could yield synergistic effects. Chemotherapy agents like paclitaxel, while effective at reducing tumor size, can paradoxically increase TMEM assembly and tumor cell dissemination.[8] By inhibiting TIE2, this compound can counteract this chemotherapy-induced metastasis.[6][8] This provides a compelling rationale for combining this compound with taxanes or platinum-based agents. Based on this preclinical foundation, clinical trials have been initiated to evaluate this compound in combination with paclitaxel and carboplatin in patients with advanced solid tumors, including TNBC.[11][12][13][14]

Conclusion

The body of preclinical evidence strongly supports the continued investigation of this compound as a therapeutic agent for triple-negative breast cancer. Its multi-targeted mechanism of action, which includes the inhibition of CDK16-driven proliferation and the disruption of the TIE2-mediated tumor microenvironment, allows it to combat TNBC through distinct and complementary pathways.[1][3][4] this compound has demonstrated significant in vitro activity against TNBC cell lines and notable in vivo efficacy in xenograft models.[1] These findings have paved the way for clinical trials and highlight the potential of this compound to address the unmet medical need in the treatment of this aggressive disease.

References

- 1. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]

- 2. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]

- 3. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. deciphera.com [deciphera.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. A Phase 1b/2 Study of this compound (DCC-2036) in Combination With Paclitaxel in Patients With Advanced or Metastatic Solid Tumors [meddatax.com]

- 14. deciphera.com [deciphera.com]

An In-depth Technical Guide to the Kinase Profile and Off-Target Effects of Rebastinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebastinib (DCC-2036) is a potent, orally bioavailable small-molecule inhibitor initially developed as a "switch control" inhibitor of the Bcr-Abl kinase, including the T315I mutant that confers resistance to many tyrosine kinase inhibitors (TKIs).[1][2] Its mechanism involves binding to the kinase domain and stabilizing an inactive conformation, thereby preventing its activation.[3] Beyond its intended target in chronic myeloid leukemia (CML), this compound has demonstrated significant activity against the TIE2 receptor tyrosine kinase, revealing its potential in solid tumors through the modulation of the tumor microenvironment.[4][5] This guide provides a comprehensive overview of the kinase selectivity of this compound, detailing its on- and off-target effects, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile of this compound

The following tables summarize the inhibitory activity of this compound against a range of protein kinases. The data is compiled from various biochemical and cellular assays.

Table 1: Primary Targets and Key Off-Targets of this compound

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| TIE2 | 0.058 | Cellular (HUVEC) | [4] |

| TIE2 | 0.63 | Biochemical | [4] |

| Abl1 (WT, unphosphorylated) | 0.8 | Biochemical | [1] |

| Abl1 (WT, phosphorylated) | 2 | Biochemical | [1] |

| Abl1 (T315I mutant) | 4 | Biochemical | [1] |

| FLT3 | 2 | Biochemical | [1] |

| KDR (VEGFR2) | 4 | Biochemical | [1] |

| TRKA | 0.17 | Cellular | [4] |

| TRKB | 0.42 | Cellular | [4] |

| TRKC | 2.74 | Cellular | [4] |

Table 2: Inhibition of SRC Family Kinases by this compound

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| LYN | 29 | Biochemical | [1] |

| SRC | 34 | Biochemical | [1] |

| FGR | 38 | Biochemical | [1] |

| HCK | 40 | Biochemical | [1] |

Table 3: Comprehensive Kinase Selectivity Profile of this compound

This compound was evaluated against a panel of 300 human kinases to determine its selectivity. The following table highlights a selection of inhibited kinases to illustrate the broader kinase profile. For a complete list, readers are directed to the supplementary materials of the cited reference.[4]

| Kinase | IC50 (nM) |

| TIE2 | 0.058 |

| TRKA | 0.17 |

| TRKB | 0.42 |

| Abl1 | 0.8 |

| FLT3 | 2 |

| TRKC | 2.74 |

| KDR | 4 |

| LYN | 29 |

| SRC | 34 |

| FGR | 38 |

| HCK | 40 |

| c-KIT | 481 |

Note: The IC50 values presented are from a combination of biochemical and cellular assays and may vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of kinase inhibitor profiling data. Below are descriptions of the key experiments cited in the characterization of this compound.

Biochemical Kinase Assays (e.g., for Abl1, SRC family kinases)

Principle: The activity of purified kinase enzymes is measured in the presence of varying concentrations of the inhibitor. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay, which spectrophotometrically detects ADP production.

Protocol:

-

Reaction Mixture Preparation: A master mix is prepared containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and the coupling enzymes PK and LDH in an appropriate buffer.

-

Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture in a 96- or 384-well plate format.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP and NADH.

-

Data Acquisition: The rate of NADH oxidation to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model (e.g., a four-parameter logistic equation).

Cellular Kinase Assays (e.g., for TIE2, TRKA)

Principle: These assays measure the ability of an inhibitor to block kinase activity within a cellular context, which can be more physiologically relevant than biochemical assays. This is often assessed by measuring the phosphorylation of the kinase itself or its downstream substrates.

Protocol:

-

Cell Culture and Treatment: Cells endogenously expressing the target kinase (e.g., HUVECs for TIE2) or engineered to overexpress it are cultured to a suitable confluency. The cells are then treated with various concentrations of this compound for a specified period.

-

Kinase Activation: If the kinase is not constitutively active, it is stimulated with its cognate ligand (e.g., Angiopoietin-1 for TIE2).

-

Cell Lysis: The cells are lysed to extract proteins.

-

Phosphorylation Detection: The level of phosphorylation of the target kinase or a downstream substrate is quantified using methods such as:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total protein.

-

ELISA: A plate-based immunoassay is used to capture the target protein and detect its phosphorylation state with a specific antibody.

-

-

Data Analysis: The ratio of phosphorylated to total protein is calculated and plotted against the inhibitor concentration to determine the cellular IC50.

Comprehensive Kinase Profiling

Principle: To assess the selectivity of an inhibitor, it is screened against a large panel of kinases. One common high-throughput method is a competitive binding assay.

Protocol:

-

Kinase Library: A library of purified human kinases is utilized.

-

Competitive Binding: Each kinase is incubated with a proprietary, immobilized, broad-spectrum kinase inhibitor.

-

Inhibitor Addition: this compound is added at a fixed concentration (or a range of concentrations) to compete with the immobilized inhibitor for binding to the kinases.

-

Quantification: The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates stronger competition by this compound.

-

Data Analysis: The results are typically expressed as the percentage of kinase activity remaining or the percentage of displacement of the immobilized inhibitor. This allows for the identification of off-target interactions and the generation of a selectivity profile.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits TIE2 signaling, impacting endothelial cell survival and migration.

Caption: this compound inhibits the constitutively active Bcr-Abl kinase, blocking pro-survival signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for kinase inhibitor profiling.

Caption: A generalized workflow for characterizing the kinase profile of an inhibitor like this compound.

Conclusion

This compound is a multi-targeted kinase inhibitor with high potency against TIE2 and various forms of Abl kinase. Its "switch control" mechanism of action provides a durable inhibition of its targets. While demonstrating a degree of selectivity, this compound also inhibits other kinases, including members of the SRC and TRK families, at nanomolar concentrations. This off-target activity may contribute to both its therapeutic efficacy and potential side effects. A thorough understanding of its complete kinase profile is essential for its continued development and for identifying patient populations most likely to benefit from its therapeutic effects. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and clinicians working with this promising anti-cancer agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor this compound with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

The Rationale for Combining Rebastinib with Paclitaxel: A Synergistic Approach to Combatting Advanced Solid Tumors

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Thesis: The combination of rebastinib, a selective TIE2 kinase inhibitor, and paclitaxel, a microtubule-stabilizing chemotherapeutic agent, represents a rational and promising strategy in the treatment of advanced solid tumors. This synergy stems from their complementary mechanisms of action, with this compound targeting the tumor microenvironment to counteract paclitaxel-induced pro-metastatic effects and enhance its anti-tumor efficacy.

Introduction: Addressing the Challenges of Chemotherapy-Induced Metastasis

Paclitaxel is a cornerstone of treatment for numerous solid tumors, including breast, ovarian, and lung cancers.[1][2][3][4][5][6][7][8][9][10] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5][6][8][9][10] However, a growing body of evidence suggests that while chemotherapy can effectively shrink primary tumors, it may also inadvertently create a microenvironment conducive to metastasis.[11][12] This paradoxical effect is partly mediated by an increase in TIE2-expressing macrophages (TEMs) and the formation of "tumor microenvironment of metastasis" (TMEM) doorways, which facilitate the intravasation of cancer cells into the bloodstream.[11][12][13][14][15][16]

This compound emerges as a key partner to paclitaxel by directly addressing these pro-metastatic pathways. It is a potent, orally bioavailable, small-molecule inhibitor of the TIE2 receptor tyrosine kinase.[15][17][18] By inhibiting TIE2 signaling, this compound disrupts the function of TEMs and the integrity of TMEM doorways, thereby offering a targeted approach to mitigate chemotherapy-induced dissemination and enhance the overall therapeutic benefit of paclitaxel.[13][14][15][16]

Mechanisms of Action

This compound: A TIE2 Kinase Inhibitor Targeting the Tumor Microenvironment

This compound is a multi-kinase inhibitor with high potency against the TIE2 kinase.[17][18] TIE2 is a receptor tyrosine kinase predominantly expressed on endothelial cells and a subset of pro-tumoral macrophages known as TEMs.[19][20][21][22] The angiopoietin (Ang)/TIE2 signaling axis is a critical regulator of angiogenesis, vascular stability, and inflammation.[22][23]

This compound's key mechanisms include:

-

Inhibition of TIE2-Expressing Macrophages (TEMs): TEMs are integral components of the tumor microenvironment that promote angiogenesis, immunosuppression, and metastasis.[12][19][21] this compound's inhibition of TIE2 on these macrophages blocks their recruitment and pro-tumoral functions.[12][13]

-

Disruption of TMEM Doorways: TMEM doorways are specialized structures within the tumor microenvironment composed of a Mena-expressing tumor cell, a perivascular TIE2-high macrophage, and an endothelial cell.[14][15][16] These doorways serve as portals for cancer cell intravasation. This compound has been shown to block the function of TMEM doorways, thereby reducing the dissemination of circulating tumor cells (CTCs).[13][14][15][16]

-

Anti-Angiogenic Effects: Besides its effects on TEMs, this compound also targets TIE2 on endothelial cells, contributing to the normalization of tumor vasculature.[13] It also exhibits inhibitory activity against other receptor tyrosine kinases involved in angiogenesis, such as VEGFR2.[18]

Paclitaxel: A Microtubule-Stabilizing Agent

Paclitaxel is a well-established chemotherapeutic agent that targets the microtubule network within cells.[5][6][8][9][10]

Paclitaxel's mechanism involves:

-

Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[5][6][8][9][10]

-

Mitotic Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase.[6]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) in cancer cells.[6][9]

However, paclitaxel treatment has been observed to increase the infiltration of TEMs and enhance TMEM doorway activity, which can paradoxically promote metastasis even as the primary tumor shrinks.[11][12][13]

Preclinical Rationale and Synergistic Effects

Preclinical studies, particularly in murine models of breast cancer, have provided a strong rationale for the combination of this compound and paclitaxel. These studies have demonstrated that the combination therapy is superior to either agent alone in reducing tumor growth, preventing metastasis, and improving overall survival.[13]

Key Preclinical Findings

In an orthotopic mouse model of metastatic mammary carcinoma (MMTV-PyMT), the combination of this compound and paclitaxel demonstrated significant synergistic effects:

-

Reduced Primary Tumor Growth: The combination of this compound and paclitaxel resulted in a 90% reduction in primary tumor growth, which was an additive effect compared to either monotherapy.[13]

-

Inhibition of Metastasis: this compound alone reduced lung metastases by 72%, and the combination with paclitaxel led to a 93% reduction.[13]

-

Counteracting Paclitaxel-Induced Pro-Metastatic Effects: Paclitaxel treatment alone was found to significantly increase the number of both total macrophages and TIE2+ macrophages in the tumor microenvironment. The addition of this compound selectively decreased the paclitaxel-induced infiltration of TIE2+ macrophages.[13]

-

Normalization of Tumor Vasculature: The combination therapy reduced microvessel density, suggesting an anti-angiogenic effect.[13]

These preclinical findings highlight the dual benefit of the combination: the direct cytotoxic effect of paclitaxel on tumor cells and the modulation of the tumor microenvironment by this compound to prevent metastatic dissemination.

Clinical Validation: Safety and Efficacy in Patients

The promising preclinical data led to the initiation of clinical trials to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with paclitaxel in patients with advanced solid tumors.

Phase 1b/2 Clinical Trial (NCT03601897)

This open-label, multicenter study evaluated this compound in combination with paclitaxel in patients with advanced or metastatic solid tumors.[11][24][25]

Key outcomes from this study include:

-

Safety and Tolerability: The combination of this compound and paclitaxel was generally well-tolerated.[11][12] The recommended Phase 2 dose (RP2D) was determined to be 100 mg of this compound twice daily with weekly paclitaxel at 80 mg/m².[11]

-

Preliminary Efficacy: The combination showed encouraging signs of anti-tumor activity in a heavily pre-treated patient population.[11] In an endometrial cancer cohort of this study, an objective response rate (ORR) of 33% and a clinical benefit rate of 73% were observed in 15 evaluable patients.[26]

-

Pharmacodynamics: Dose-dependent increases in plasma levels of the TIE2 ligand, angiopoietin-2 (ANG2), were observed, providing evidence of TIE2 target engagement by this compound.[11]